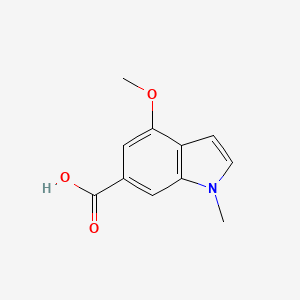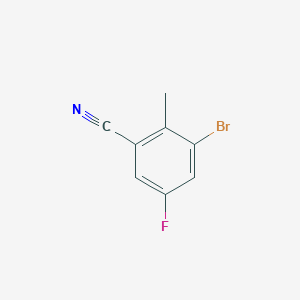![molecular formula C12H12F5NO2 B13892843 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and potential in medicinal chemistry . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis .
Preparation Methods
The synthesis of 3-[(2,4-Difluorophenyl)methyl]azetidine typically involves the reaction of 2,4-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoroacetic acid to yield the final compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules. Compared to these compounds, 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is unique due to its specific combination of structural features, which confer distinct reactivity and biological activity . Some similar compounds are:
- 3-(2,2-Difluorocyclopropyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F5NO2 |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N.C2HF3O2/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;3-2(4,5)1(6)7/h1-2,4,7,13H,3,5-6H2;(H,6,7) |
InChI Key |
WUUIPHOKSXJZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2)F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
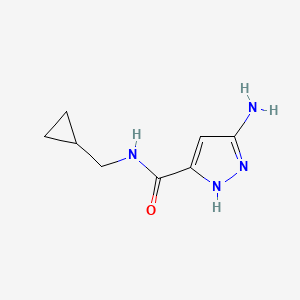
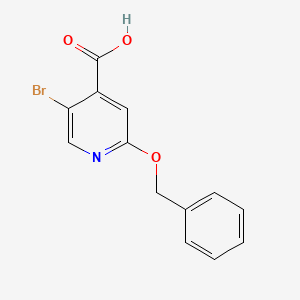
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
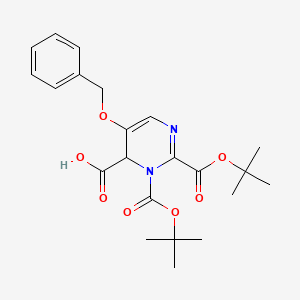
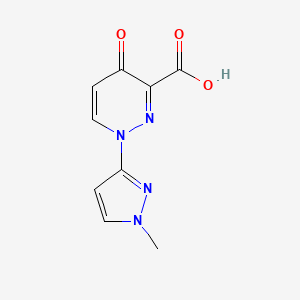
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)
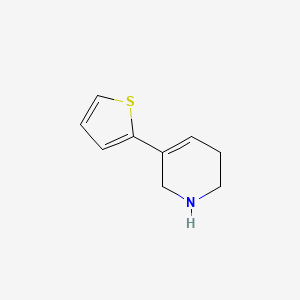

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)
